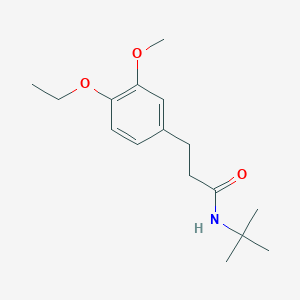![molecular formula C25H37N3O B241115 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
生化学的および生理学的効果
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects, including a reduction in excitatory synaptic transmission, a decrease in long-term potentiation, and a decrease in the induction of long-term depression. It has also been shown to modulate the release of neurotransmitters and to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of glutamate receptor activity. However, one limitation is that it is not a complete antagonist of the AMPA receptor, and may have off-target effects on other ionotropic glutamate receptors.
将来の方向性
For the use of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in scientific research include further study of its effects on synaptic plasticity and learning and memory, as well as its potential therapeutic applications in neurodegenerative disorders and pain management. Additionally, further research is needed to better understand the off-target effects of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol and to develop more selective antagonists of the AMPA receptor.
合成法
The synthesis of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol involves several steps, starting with the reaction of 2-methyl-4-quinolone with diethylamine to form 2-methyl-4-quinolone-N,N-diethylamide. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the final product, 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol.
科学的研究の応用
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative disorders.
特性
製品名 |
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol |
|---|---|
分子式 |
C25H37N3O |
分子量 |
395.6 g/mol |
IUPAC名 |
6-(diethylamino)-2-methyl-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H37N3O/c1-7-27(8-2)18-9-10-22-20(11-18)23(29)21(17(3)26-22)14-28-16-25(6)13-19(28)12-24(4,5)15-25/h9-11,19H,7-8,12-16H2,1-6H3,(H,26,29) |
InChIキー |
JDYAKPKTPSINDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)